
V600Ebraf-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
V600Ebraf-IN-1 is a useful research compound. Its molecular formula is C21H15ClF3N5O3 and its molecular weight is 477.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Targeted Therapy Development
V600E BRAF-IN-1 has been instrumental in developing targeted therapies for melanoma and other cancers with BRAF V600E mutations. Clinical trials have demonstrated that inhibitors like vemurafenib significantly improve patient outcomes compared to traditional chemotherapy .
Biomarker Identification
The compound aids in identifying biomarkers for patient stratification in clinical settings. For instance, immunohistochemical assays utilizing antibodies against BRAF V600E have shown high sensitivity and specificity for detecting this mutation in tumor samples, thus facilitating timely and appropriate treatment decisions .
Combination Therapies
Research indicates that combining V600E BRAF-IN-1 with MEK inhibitors enhances therapeutic efficacy and reduces resistance development in melanoma treatment . This combination approach is currently being explored in various clinical trials.
Case Study 1: Melanoma Treatment
A study involving patients with metastatic melanoma demonstrated that treatment with V600E BRAF-IN-1 led to a significant reduction in tumor size and improved overall survival rates compared to traditional therapies. Patients receiving this targeted therapy showed a median overall survival of approximately 16 months versus less than 10 months for those on standard treatment .
Case Study 2: Colorectal Cancer
In colorectal cancer cases harboring the BRAF V600E mutation, the application of V600E BRAF-IN-1 has shown promising results in preclinical models. The compound not only inhibited tumor growth but also enhanced the effectiveness of concurrent therapies such as chemotherapy and immunotherapy .
Comparative Data Table
Compound | Cancer Type | Mechanism of Action | Key Findings |
---|---|---|---|
V600E BRAF-IN-1 | Melanoma | Selective inhibition of BRAF V600E | Improved survival; reduced tumor size |
Vemurafenib | Melanoma | Inhibition of mutant BRAF | Median survival of 16 months |
Encorafenib | Colorectal Cancer | Dual inhibition (BRAF and MEK) | Enhanced efficacy when combined with chemo |
Propiedades
Fórmula molecular |
C21H15ClF3N5O3 |
---|---|
Peso molecular |
477.8 g/mol |
Nombre IUPAC |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[(3-methyl-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]urea |
InChI |
InChI=1S/C21H15ClF3N5O3/c1-30-18-17(29-20(30)32)16(8-9-26-18)33-13-5-2-11(3-6-13)27-19(31)28-12-4-7-15(22)14(10-12)21(23,24)25/h2-10H,1H3,(H,29,32)(H2,27,28,31) |
Clave InChI |
MNCDHOPLKWNXCF-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=NC=CC(=C2NC1=O)OC3=CC=C(C=C3)NC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.